molecular formula C15H12BrN3O2S B2550971 Methyl {[2-(4-bromophenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetate CAS No. 1243011-29-1

Methyl {[2-(4-bromophenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetate

Cat. No. B2550971
CAS RN: 1243011-29-1
M. Wt: 378.24
InChI Key: UMGMCCGFMOLODT-UHFFFAOYSA-N
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Description

The compound "Methyl {[2-(4-bromophenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetate" is a heterocyclic compound that appears to be related to various synthesized compounds with potential biological activity. Although the exact compound is not directly mentioned in the provided papers, the research involves the synthesis and characterization of related heterocyclic compounds, which often exhibit interesting chemical and biological properties.

Synthesis Analysis

The synthesis of related heterocyclic compounds involves multi-step reactions, starting from basic building blocks to more complex structures. For instance, the synthesis of various heterocyclic compounds including oxazoles, thiazoles, pyridazines, phthalizines, and pyrazoles has been reported, where brominated intermediates play a crucial role . Similarly, the synthesis of pyrazolo[4,3-c]pyridines from methyl (5-oxopyrazol-3-yl)acetate N,S-ketene acetal as a new building block has been described . These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities.

Molecular Structure Analysis

The molecular structure of heterocyclic compounds is often elucidated using spectroscopic methods such as FT-IR and NMR spectroscopy . X-ray analysis is also employed to confirm the structure of newly synthesized compounds, as seen in the case of a bromophenyl isoxazolone derivative . These techniques would likely be applicable in analyzing the molecular structure of "Methyl {[2-(4-bromophenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetate".

Chemical Reactions Analysis

The reactivity of heterocyclic compounds can be quite diverse. For example, the active methyl group in certain benzopyrans and benzothiophenopyrans has been shown to undergo reactions with various nucleophiles, leading to the formation of different derivatives . The behavior of these compounds with reagents like benzaldehyde, ethyl oxalate, and phthalic anhydride has been discussed, resulting in the formation of styryl derivatives, pyruvates, and phthalide, respectively . These findings suggest that the compound may also exhibit a range of reactivity, potentially leading to the formation of various derivatives.

Physical and Chemical Properties Analysis

The physical properties such as melting points and the chemical properties of synthesized heterocyclic compounds are characterized to ascertain their purity and stability . The biological activity of these compounds is also evaluated, which is an important aspect of their chemical properties . The compound "Methyl {[2-(4-bromophenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetate" would similarly require analysis of its physical and chemical properties, including its potential biological activity.

Scientific Research Applications

Synthesis and Characterization

  • The synthesis of heterocyclic compounds, including pyrazoles and thiazoles, often involves the use of bromophenyl pyrazolo[1,5-a]pyrazin derivatives as intermediates or reactants. These compounds serve as key building blocks in the construction of complex molecules with potential biological activities (R. Mohareb et al., 2004; Ş. Küçükgüzel et al., 2013).

Biological Activities

  • Compounds derived from methyl {[2-(4-bromophenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetate exhibit a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The structural modifications of these derivatives significantly influence their activity profiles, highlighting the importance of molecular design in the development of new therapeutic agents (A. Darehkordi et al., 2013; M. D. Reddy et al., 2013).

Catalytic Applications

  • Pyrazole-acetamide derivatives, including those related to methyl {[2-(4-bromophenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetate, have been utilized in the synthesis of metal complexes. These complexes exhibit catalytic activity in cross-coupling reactions, demonstrating the potential of such compounds in organic synthesis and industrial applications (K. Chkirate et al., 2019).

Antioxidant Activity

  • Novel coordination complexes constructed from pyrazole-acetamide derivatives show significant antioxidant activity, further underscoring the versatility of these compounds in medicinal chemistry and their potential in developing treatments for diseases associated with oxidative stress (K. Chkirate et al., 2019).

Mechanism of Action

The mechanism of action of similar compounds is often related to their confirmed biological as well as pharmacological activities .

Future Directions

The future directions in the research of similar compounds involve preparing this functional scaffold and finding new and improved applications .

properties

IUPAC Name

methyl 2-[2-(4-bromophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrN3O2S/c1-21-14(20)9-22-15-13-8-12(18-19(13)7-6-17-15)10-2-4-11(16)5-3-10/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMGMCCGFMOLODT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSC1=NC=CN2C1=CC(=N2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl {[2-(4-bromophenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetate

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